

An In-depth Technical Guide to 2-Bromo-6-chlorobenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzonitrile

Cat. No.: B1293626

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Introduction

2-Bromo-6-chlorobenzonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its disubstituted phenyl ring with orthogonal bromine and chlorine atoms, along with a reactive nitrile group, offers multiple sites for chemical modification. This guide provides a comprehensive literature review of its synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Properties and Data

While specific experimental spectroscopic data for **2-bromo-6-chlorobenzonitrile** is not readily available in the surveyed literature, its fundamental properties have been reported and are summarized below.

Table 1: Physicochemical Properties of **2-Bromo-6-chlorobenzonitrile**

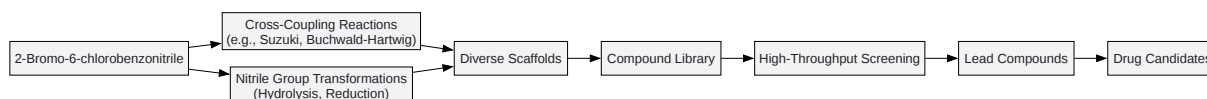
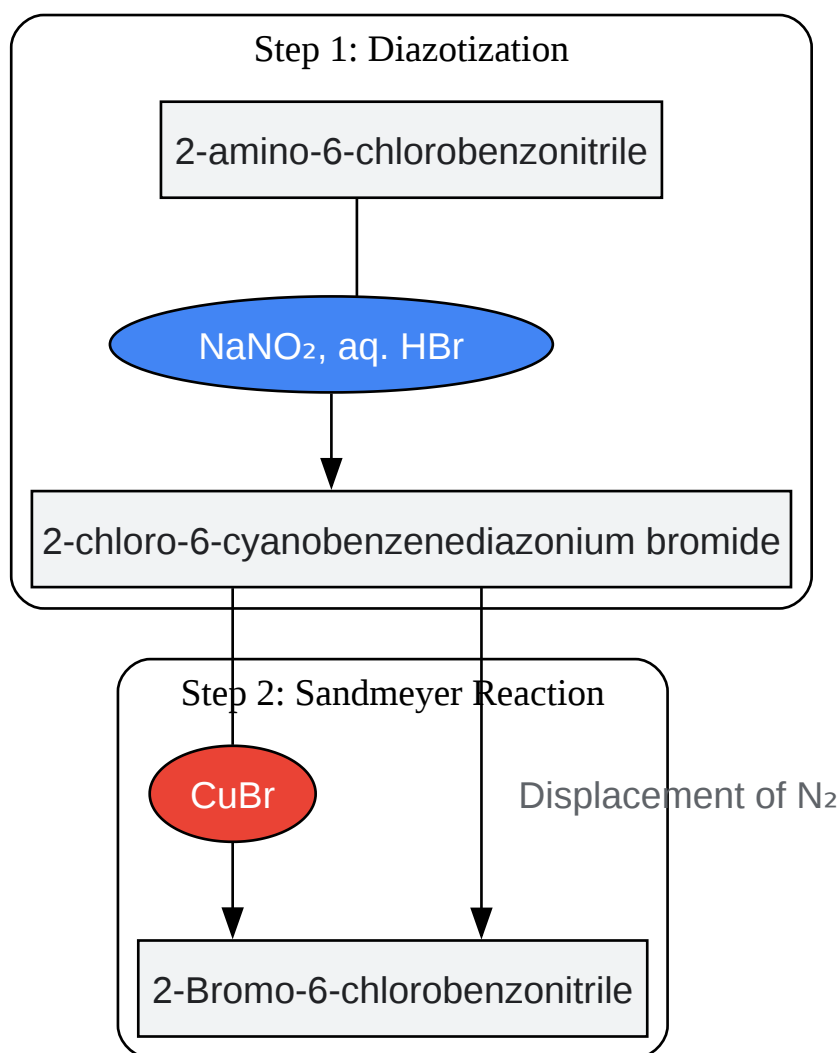
Property	Value	Source
Molecular Formula	C ₇ H ₃ BrClN	PubChem[1]
Molecular Weight	216.46 g/mol	PubChem[1]
CAS Number	6575-08-2	PubChem[1]
Appearance	Pale-yellow to Yellow-brown Solid	Sigma-Aldrich
Purity	97%	Sigma-Aldrich
Storage Temperature	Room Temperature	Sigma-Aldrich

Synthesis of 2-Bromo-6-chlorobenzonitrile

A definitive, detailed experimental protocol for the synthesis of **2-bromo-6-chlorobenzonitrile** with reported yields is not explicitly available in the reviewed scientific literature. However, based on the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzonitrile, a Sandmeyer reaction is the most probable and effective method.[2] This reaction involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis would logically proceed from the commercially available precursor, 2-amino-6-chlorobenzonitrile. The reaction mechanism involves the formation of a diazonium salt from the starting amine, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.



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References

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